
(s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phe-Met-OMe hydrochloride, also known as phenylalanine-methionine methyl ester hydrochloride, is a dipeptide derivative. It is composed of phenylalanine and methionine amino acids, with a methyl ester group attached to the carboxyl terminus. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Met-OMe hydrochloride typically involves the coupling of phenylalanine methyl ester hydrochloride with methionine. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of Phe-Met-OMe hydrochloride may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of the peptide chain on a solid support, enabling precise control over the sequence and yield of the desired product. The use of automated peptide synthesizers further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phe-Met-OMe hydrochloride can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced to yield the corresponding free amino acids.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used for the oxidation of methionine residues.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ester group.
Substitution: Hydrolysis can be achieved using aqueous acid or base under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free phenylalanine and methionine.
Substitution: Phenylalanine-methionine carboxylic acid.
Aplicaciones Científicas De Investigación
Phe-Met-OMe hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Phe-Met-OMe hydrochloride is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive peptides.
Industry: It is employed in the production of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Phe-Met-OMe hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can participate in non-covalent interactions with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine methyl ester hydrochloride: A precursor in the synthesis of Phe-Met-OMe hydrochloride.
Methionine methyl ester hydrochloride: Another precursor used in peptide synthesis.
Diphenylalanine: A dipeptide with similar self-assembly properties.
Uniqueness
Phe-Met-OMe hydrochloride is unique due to its specific combination of phenylalanine and methionine residues, which confer distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound in peptide synthesis and research.
Propiedades
Fórmula molecular |
C15H22N2O3S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 |
Clave InChI |
FMYZNHLSFOTKFH-STQMWFEESA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
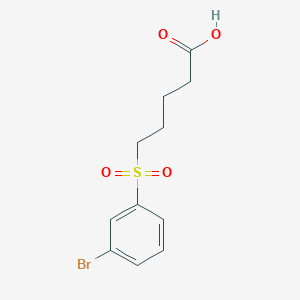
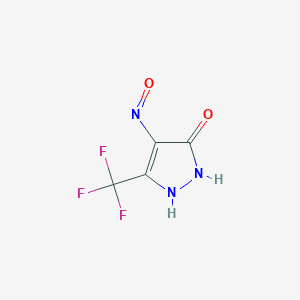
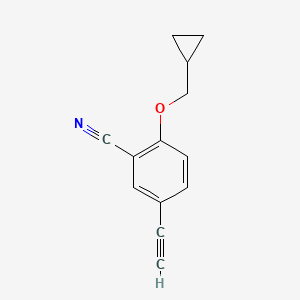
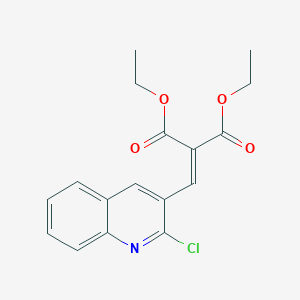


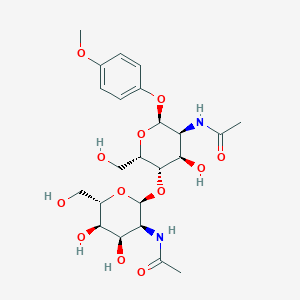


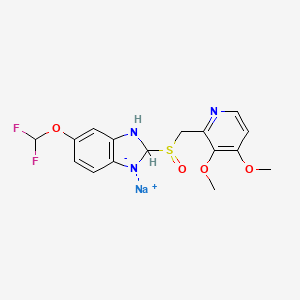

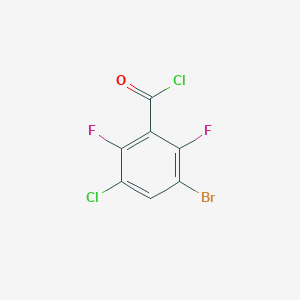
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)
